A Convergent Synthetic Pathway for 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine: A Technical Guide
A Convergent Synthetic Pathway for 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine: A Technical Guide
An in-depth technical guide by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine. The target molecule incorporates a substituted pyrimidine, a guanidine linker, and a butoxy group, motifs of significant interest in medicinal chemistry and drug development.[1][2][3] The presented strategy is a convergent synthesis, designed for modularity and efficiency, involving the preparation of key intermediates—2-amino-4,6-dimethylpyrimidine and butoxyamine—followed by a carefully orchestrated coupling sequence. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for each step.
Introduction and Strategic Overview
The synthesis of complex organic molecules necessitates a strategic approach that maximizes yield, minimizes side reactions, and ensures scalability. For the target compound, 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine, a convergent strategy is demonstrably superior to a linear one. This involves the independent synthesis of two primary building blocks, which are then combined in the final stages.
Our pathway is logically divided into three core stages:
-
Stage 1: Synthesis of Intermediate A - 2-Amino-4,6-dimethylpyrimidine. This involves a classic and high-yielding condensation reaction to form the core heterocyclic structure.
-
Stage 2: Synthesis of Intermediate B - Butoxyamine Hydrochloride. This stage employs a modern and safer protocol for the preparation of the O-alkylated hydroxylamine moiety.
-
Stage 3: Final Assembly. This crucial stage involves the activation of the aminopyrimidine and its subsequent coupling with butoxyamine to construct the target guanidine bridge.
This guide will elaborate on the mechanistic rationale, provide detailed experimental protocols, and present data in a clear, accessible format to facilitate replication and adaptation in a research setting.
Overall Synthetic Workflow
The complete synthetic pathway is visualized below, illustrating the convergent assembly of the final product from readily available starting materials.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mol) | Quantity |
|---|---|---|---|
| Guanidine HCl | 95.53 | 0.10 | 9.55 g |
| Acetylacetone | 100.12 | 0.10 | 10.01 g (10.2 mL) |
| Sodium Carbonate | 105.99 | 0.10 | 10.60 g |
| Deionized Water | 18.02 | - | 30 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (9.55 g, 0.10 mol), sodium carbonate (10.60 g, 0.10 mol), and deionized water (30 mL). [4]2. Stir the mixture to dissolve the solids. Add acetylacetone (10.2 mL, 0.10 mol) to the aqueous solution.
-
Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring. [5][6]The reaction can also be effectively carried out at 60 °C, potentially with sonication to enhance the rate. [4]4. Maintain reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration through a Büchner funnel, washing the cake with a small amount of cold water.
-
Dry the white solid product in a vacuum oven at 50 °C. Expected yield: 75-88%. [4][6]
Stage 2: Synthesis of Butoxyamine Hydrochloride (Intermediate B)
Principle and Rationale
The synthesis of alkoxyamines is a critical transformation. While classical methods like the Gabriel synthesis using N-hydroxyphthalimide exist, they often require harsh reagents like hydrazine for deprotection. [7]A more contemporary, efficient, and safer route involves the O-alkylation of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). [7][8] This two-step process begins with the SN2 reaction between 1-bromobutane and (Boc)2NOH. The bulky Boc protecting groups prevent N-alkylation and facilitate a clean reaction at the oxygen atom. The subsequent step involves the facile removal of both Boc groups using a strong acid, typically hydrochloric acid in an organic solvent, to precipitate the desired butoxyamine hydrochloride salt in high purity. [7]
Experimental Protocol
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mol) | Quantity |
|---|---|---|---|
| (Boc)2NOH | 233.26 | 0.05 | 11.66 g |
| 1-Bromobutane | 137.02 | 0.05 | 6.85 g (5.4 mL) |
| DIPEA (Hünig's base) | 129.24 | 0.06 | 7.75 g (10.5 mL) |
| DMF (anhydrous) | 73.09 | - | 50 mL |
| 4 M HCl in Dioxane | - | - | 40 mL |
| Dichloromethane | 84.93 | - | 20 mL |
Procedure:
-
Step 1: O-Alkylation
-
In a 250 mL round-bottom flask, dissolve (Boc)2NOH (11.66 g, 0.05 mol) in anhydrous DMF (50 mL).
-
Add DIPEA (10.5 mL, 0.06 mol) followed by 1-bromobutane (5.4 mL, 0.05 mol).
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material. [7] 4. Cool the mixture, dilute with ethyl acetate (150 mL), and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude intermediate, N,N'-diBoc-O-butylhydroxylamine, as an oil. This intermediate is typically used in the next step without further purification.
-
-
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from the previous step in dichloromethane (20 mL).
-
Add 4 M HCl in dioxane (40 mL) at room temperature and stir the mixture for 6-12 hours. [7]A precipitate will form.
-
Collect the white precipitate (Butoxyamine HCl) by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the pure product.
-
Stage 3: Final Assembly via Cyanamide Intermediate
Principle and Rationale
The final step is the construction of the N,N'-disubstituted guanidine. A highly effective method for this transformation is the reaction of an amine with an activated cyanamide derivative. [9]This approach involves two steps: first, the conversion of 2-amino-4,6-dimethylpyrimidine (Intermediate A) into N-(4,6-dimethylpyrimidin-2-yl)cyanamide (Intermediate C), followed by its reaction with butoxyamine (from Intermediate B).
The activation with cyanogen bromide (BrCN) transforms the basic amino group into an electrophilic cyanamide. This intermediate then readily reacts with a primary amine (butoxyamine) under acidic promotion to form the guanidine linkage. The butoxyamine hydrochloride must be converted to its free base form, typically in situ using a non-nucleophilic base, to allow it to act as a nucleophile in the final coupling step.
Experimental Protocol
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mol) | Quantity |
|---|---|---|---|
| Intermediate A | 123.16 | 0.02 | 2.46 g |
| Cyanogen Bromide (BrCN) | 105.92 | 0.022 | 2.33 g |
| Intermediate B | 125.60 | 0.02 | 2.51 g |
| Triethylamine (TEA) | 101.19 | 0.022 | 2.23 g (3.1 mL) |
| Anhydrous Acetonitrile | 41.05 | - | 40 mL |
| Anhydrous 2-Propanol | 60.10 | - | 40 mL |
| HCl (in 2-Propanol) | - | - | As needed |
Procedure:
-
Step 1: Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)cyanamide (Intermediate C)
-
Dissolve Intermediate A (2.46 g, 0.02 mol) in anhydrous acetonitrile (40 mL) in a flask under an inert atmosphere (N2).
-
Cool the solution in an ice bath.
-
In a separate, well-ventilated fume hood (CAUTION: Cyanogen bromide is highly toxic), carefully prepare a solution of cyanogen bromide (2.33 g, 0.022 mol) in anhydrous acetonitrile (10 mL).
-
Slowly add the cyanogen bromide solution to the cooled solution of Intermediate A.
-
Add a solution of triethylamine (3.1 mL, 0.022 mol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, the reaction mixture containing Intermediate C is typically used directly in the next step.
-
-
Step 2: Coupling with Butoxyamine
-
In a separate flask, suspend Intermediate B (Butoxyamine HCl, 2.51 g, 0.02 mol) in anhydrous 2-propanol (20 mL).
-
Add triethylamine (3.1 mL, 0.022 mol) to generate the free butoxyamine base in situ. Stir for 15 minutes.
-
Add the solution of free butoxyamine to the reaction mixture containing Intermediate C.
-
Add a catalytic amount of HCl (e.g., 2-3 drops of concentrated HCl or a prepared solution in 2-propanol). The reaction is acid-promoted. [9] 5. Heat the mixture to 60-70 °C and stir for 8-12 hours.
-
After the reaction is complete, cool the mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a gradient eluent system, e.g., Dichloromethane/Methanol) to isolate the final product, 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine.
-
Conclusion
The synthetic pathway detailed in this guide represents a logical, efficient, and well-precedented approach to 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine. By leveraging a convergent strategy and employing modern, reliable chemical transformations, this guide provides a solid foundation for the successful synthesis of the target compound. The protocols have been designed with an emphasis on both chemical rationale and practical execution, providing the necessary detail for experienced researchers to replicate and, where necessary, adapt these methods for their specific research and development goals.
References
- (Reference not directly cited in text, but relevant to general procedures)
-
Zhang, D., et al. (2012). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Zeitschrift für anorganische und allgemeine Chemie, 638(1), 169-174. Available at: [Link]
-
Bayramoğlu, D., Kurtay, G., & Güllü, M. (2020). General procedure for the sonochemical synthesis of 2-aminopyrimidine derivatives. Synthetic Communications, 50(5), 649-658. Available at: [Link]
-
Grover, H. K., & Gonzalez-Bobes, F. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(18), 2631-2636. Available at: [Link]
-
Wang, Y., et al. (2020). Guanidine modifications enhance the anti-herpes simplex virus activity of (E,E)-4,6-bis(styryl)-pyrimidine derivatives in vitro and in vivo. British Journal of Pharmacology, 177(7), 1568-1588. Available at: [Link]
- (Reference not directly cited in text, but relevant to general procedures)
-
Qi, Y. (2010). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Journal of Suzhou University of Science and Technology. (Semantic Scholar). Available at: [Link]
- (Reference not directly cited in text, but relevant to general procedures)
- (Reference not directly cited in text, but relevant to general procedures)
-
Shuto, Y., Taniguchi, E., & Maekawa, K. (1974). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 18, 221-236. Available at: [Link]
-
El-Gohary, N. S. (2011). SYNTHESIS OF PYRIMIDINE DERIVATIVES. PhD Thesis, Mansoura University. Available at: [Link]
- Hein, D. W. (1954). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. US Patent 2,660,579.
-
Qi, Y. (2010). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Journal of Suzhou University of Science and Technology. (Semantic Scholar, duplicate for citation purposes). Available at: [Link]
-
Grover, H. K., & Gonzalez-Bobes, F. (2014). Rapid Synthesis of Alkoxyamine Hydrochloride Derivatives From Alkyl Bromide and N,N′-Di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Figshare. Available at: [Link]
- (Reference not directly cited in text, but relevant to general procedures)
- (Reference not directly cited in text, but relevant to general procedures)
-
Singh, P., et al. (2013). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 5(2), 196-204. Available at: [Link]
- (Reference not directly cited in text, but relevant to general procedures)
- (Reference not directly cited in text, but relevant to general procedures)
-
Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ChemistryOpen. (ResearchGate). Available at: [Link]
- (Reference not directly cited in text, but relevant to general procedures)
Sources
- 1. chempap.org [chempap.org]
- 2. Guanidine modifications enhance the anti-herpes simplex virus activity of (E,E)-4,6-bis(styryl)-pyrimidine derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. researchgate.net [researchgate.net]
